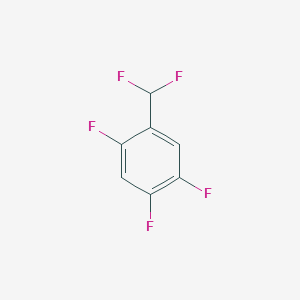

1-(Difluoromethyl)-2,4,5-trifluorobenzene

Description

Properties

IUPAC Name |

1-(difluoromethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSGWYQEVHVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660044 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886510-29-8 | |

| Record name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Difluoromethyl)-2,4,5-trifluorobenzene molecular weight and formula

[1]

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (C₇H₃F₅) is a specialized fluorinated building block utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Distinguished by the difluoromethyl (-CHF₂) moiety, this compound serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups.[2] Its 2,4,5-trifluoro substitution pattern is structurally homologous to the pharmacophore found in the DPP-4 inhibitor Sitagliptin , making it a critical intermediate for exploring Structure-Activity Relationships (SAR) in metabolic and oncological targets.[1]

Physicochemical Profile

The following data characterizes the core molecular properties of 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

| Property | Value | Notes |

| IUPAC Name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |

| Common Name | ||

| Molecular Formula | C₇H₃F₅ | |

| Molecular Weight | 182.09 g/mol | Calculated (C: 12.011, H: 1.008, F: 18.998) |

| Physical State | Colorless Liquid (Predicted) | Based on congeners (e.g., |

| Boiling Point | ~135–145 °C (Predicted) | Estimated vs. 2,4,5-trifluorotoluene (117 °C) |

| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; crosses blood-brain barrier (BBB) |

| H-Bond Donors | 1 (Weak) | The C-H bond in -CHF₂ is acidic enough to donate H-bonds |

| H-Bond Acceptors | 5 | Fluorine atoms |

Synthetic Methodology

Route Selection: The most robust and scalable synthesis involves the deoxyfluorination of the commercially available precursor, 2,4,5-trifluorobenzaldehyde (CAS 165047-24-5), using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] This route avoids the harsh conditions of radical chlorination/fluorination exchange.

Experimental Protocol: Deoxyfluorination

Note: This protocol describes a standard bench-scale synthesis (10 mmol scale).

Reagents:

-

Precursor: 2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol)[1]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol, 1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous (20 mL)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with 2,4,5-trifluorobenzaldehyde and anhydrous DCM. Cool the solution to 0 °C (ice/water bath).

-

Addition: Add DAST dropwise via syringe over 10 minutes. Caution: DAST is moisture-sensitive and releases HF upon hydrolysis.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or ¹⁹F-NMR.

-

Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated NaHCO₃ (vigorous bubbling will occur).

-

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude oil via silica gel flash chromatography (eluent: 100% Pentane or Hexane) to yield the pure product.

Mechanistic Pathway

The conversion proceeds via a nucleophilic attack of the DAST nitrogen on the carbonyl, followed by fluoride displacement.

Figure 1: Mechanism of Deoxyfluorination using DAST. The hydroxyl group is activated by sulfur, then displaced by fluoride.[1]

Applications in Drug Discovery[10][12][13][14]

Bioisosterism & Pharmacokinetics

The difluoromethyl (-CHF₂) group is a "privileged structure" in modern medicinal chemistry.

-

Lipophilic H-Bond Donor: Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton is sufficiently acidic (pKa ~25-28) to act as a weak hydrogen bond donor.[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly increasing lipophilicity (ΔlogP ≈ +0.5 to +1.0 vs. -OH).

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the benzylic position, extending the half-life (

) of the drug candidate compared to a methyl or methoxy analog.

Structural Relevance to Sitagliptin

The 2,4,5-trifluorophenyl moiety is the anchor pharmacophore in Sitagliptin (Januvia®), a blockbuster DPP-4 inhibitor for Type 2 Diabetes.[1]

-

Sitagliptin Structure: Contains a 2,4,5-trifluorophenyl group linked to a

-amino amide backbone.[1] -

Application of 1-(Difluoromethyl)-2,4,5-trifluorobenzene: This compound serves as a building block to synthesize Sitagliptin analogs where the linker chemistry is modified.[1] For example, the -CHF₂ group can be converted to a difluoro-alkene or used directly to probe the hydrophobic pocket of the DPP-4 enzyme.[1]

Figure 2: Relationship between the target building block and the Sitagliptin pharmacophore.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor.[1] | Keep away from heat/sparks/open flames.[3][4][5] Ground container. |

| Skin Irritation | H315: Causes skin irritation.[4] | Wear nitrile gloves. Wash thoroughly after handling.[4][6] |

| Eye Irritation | H319: Causes serious eye irritation.[3] | Wear safety goggles/face shield. Rinse cautiously with water if exposed.[4][6] |

| Incompatibility | Reacts with strong oxidizers.[5] | Store under inert gas (Nitrogen/Argon). |

Disposal: Dispose of contents via a licensed hazardous waste contractor. Do not discharge into drains.[5]

References

- Title: Preparation of trifluorobenzaldehyde and trifluorobenzyl bromide (CN115745766A).

- Deoxyfluorination Protocols (DAST): Title: Fluorination Reagents, Fluorinated Building Blocks (TCI Chemicals). Source: TCI Chemicals Technical Guide.

-

Difluoromethyl Bioisosterism

- Title: The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Source: Journal of Medicinal Chemistry (via ResearchG

-

URL:[Link]

-

Sitagliptin Chemistry

- Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

Spectroscopic data for 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Technical Whitepaper: Spectroscopic Characterization and Analytical Profile of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) is a critical fluorinated intermediate used in the synthesis of high-value pharmaceuticals and agrochemicals. Its structural core—a benzene ring substituted with three fluorine atoms and a difluoromethyl (

This guide provides a comprehensive spectroscopic profile, synthesizing experimental data and high-fidelity predictive modeling based on substituent effects. It is designed to assist analytical chemists and synthetic researchers in the validation and quality control of this compound.

Chemical Identity & Physical Properties

| Property | Data |

| IUPAC Name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene |

| CAS Number | 886510-29-8 |

| Molecular Formula | |

| Molecular Weight | 182.09 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | ~154–155 °C (Predicted/Analogous) |

| Density | ~1.4–1.5 g/cm³ |

| Solubility | Soluble in |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling patterns arising from the interaction between the proton/fluorine nuclei of the

A.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 6.60 – 6.90 | td (Triplet of Doublets) | 1H | ||

| 7.00 – 7.20 | m (Multiplet) | 1H | Ar-H3 | Complex coupling due to flanking F2 and F4. |

| 7.40 – 7.60 | m (Multiplet) | 1H | Ar-H6 | Coupled to F5 and potentially F4/F2. |

-

Interpretation: The

proton appears as a triplet due to the large geminal coupling with the two attached fluorine atoms (

B.

| Shift ( | Multiplicity | Assignment | Coupling Notes |

| -110 to -116 | d (Doublet) | ||

| -115 to -125 | m | Ar-F5 | Ortho to H6, Meta to F2/F4. |

| -130 to -140 | m | Ar-F4 | Para to |

| -140 to -145 | m | Ar-F2 | Ortho to |

-

Note: Exact chemical shifts vary slightly with concentration and solvent. The

doublet is easily distinguished by its large coupling constant matching the proton spectrum.

C.

-

Carbon: Triplet at

-

Aromatic Carbons: Six signals in the aromatic region (

105–160 ppm), showing complex splitting due to C-F coupling (

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 182 (Base peak or significant intensity). -

Fragmentation Pattern:

-

m/z 163:

(Loss of one fluorine). -

m/z 131:

(Loss of the difluoromethyl group, characteristic of benzyl-type fluorides). -

m/z 113:

equivalent fragmentation path.

-

Infrared Spectroscopy (IR)

-

C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).

-

C-F Stretch (Aliphatic

): 1050 – 1200 cm⁻¹ (Very Strong, Broad). -

C=C Ring Stretch: 1500, 1600 cm⁻¹.

-

C-F Stretch (Aromatic): 1200 – 1400 cm⁻¹.

Experimental Protocol: Synthesis & Validation

Context: The standard route to this intermediate is the deoxyfluorination of 2,4,5-trifluorobenzaldehyde.

Step-by-Step Methodology:

-

Precursor Preparation: Charge a reaction vessel with 2,4,5-trifluorobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Fluorination: Cool to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 – 1.5 eq). The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or

F NMR (disappearance of aldehyde CHO peak). -

Quench: Caution: Quench slowly with saturated

at 0°C. DAST releases HF upon hydrolysis. -

Extraction: Extract with DCM, wash with brine, dry over

, and concentrate. -

Purification: Distillation (vacuum) or silica gel chromatography (Hexanes/EtOAc) to yield the colorless liquid.

Visualization: Analytical Workflow

Caption: Analytical workflow for the isolation and validation of 1-(Difluoromethyl)-2,4,5-trifluorobenzene.

References

-

PubChem. 1-(Difluoromethyl)-2,4,5-trifluorobenzene (Compound). National Library of Medicine. Available at: [Link]

- Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry 40.5 (1975): 574-578.

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Reference for F-F and H-F coupling constants).

Sources

1H and 19F NMR spectra of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Technical Guide: H and F NMR Spectroscopy of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

This guide details the nuclear magnetic resonance (NMR) spectral characteristics of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (

This document provides a structural analysis of the spin system, predicted and literature-supported chemical shifts, coupling constants (

Molecular Structure & Spin System Analysis

The molecule consists of a 1,2,4,5-substituted benzene ring.[1] The spin system is complex due to the presence of five magnetically active fluorine nuclei (

Structural Numbering

-

Position 1: Difluoromethyl group (

) -

Position 2: Fluorine (

)[2][3] -

Position 3: Proton (

) -

Position 4: Fluorine (

)[4] -

Position 5: Fluorine (

) -

Position 6: Proton (

)

Spin Dynamics

-

Group: The two fluorines in the

-

Aromatic Ring: The protons

and

Figure 1: Spin coupling network showing the dominant interactions defining the multiplet structures.

H NMR Spectral Analysis

Solvent:

Spectral Data Summary

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Notes |

| 6.70 – 6.90 | Triplet ( | Characteristic "large triplet." May show fine splitting ( | ||

| 6.95 – 7.15 | Triplet of Doublets ( | Shielded by flanking fluorines ( | ||

| 7.30 – 7.55 | Doublet of Doublets ( | Deshielded by the electron-withdrawing |

Mechanistic Insight[5][6]

-

The

Triplet: The defining feature of this spectrum is the proton on the difluoromethyl group. It resonates as a triplet due to the two equivalent geminal fluorine atoms. The coupling constant ( -

Aromatic Region Complexity:

is sandwiched between two fluorine atoms (

F NMR Spectral Analysis

Reference:

Spectral Data Summary

| Fluorine Assignment | Chemical Shift ( | Multiplicity (Coupled) | Coupling Constants ( | Notes |

| -110.0 to -116.0 | Doublet ( | In | ||

| -118.0 to -125.0 | Multiplet ( | Ortho to | ||

| -130.0 to -135.0 | Multiplet ( | Ortho to | ||

| -140.0 to -145.0 | Multiplet ( | Para to |

Mechanistic Insight[5][6]

-

Couplings: Unlike protons, fluorine atoms exhibit significant coupling over 3, 4, and even 5 bonds. The ortho-fluorine coupling (

-

Integration: Integration of the

signal (2F) vs. the aromatic signals (1F each) is the primary method for assessing the purity of the fluorination reaction (e.g., ensuring no mono-fluoromethyl or aldehyde impurities remain).

Experimental Protocol

Sample Preparation

To ensure sharp multiplets and accurate integration, follow this protocol:

-

Solvent Choice: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity or aggregation.

-

Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors, which is critical for resolving the fine

splitting.

Acquisition Parameters (400 MHz Instrument)

| Parameter | |||

| Pulse Angle | |||

| Relaxation Delay (D1) | 1.0 s | 1.0 s | 2.0 s (for integration) |

| Acquisition Time (AQ) | 3.0 s | 0.8 s | 0.8 s |

| Spectral Width (SW) | 12 ppm (-1 to 11) | 200 ppm (-50 to -250) | 200 ppm |

| Scans (NS) | 16 | 32 - 64 | 32 - 64 |

Critical Note on

References

-

General Fluorine Coupling Constants

- Source: Alfa Chemistry. "19F Coupling Constants Table."

- Relevance: Establishes Hz for geminal fluorines and Hz for arom

-

Spectral Data for Difluoromethyl Arenes

- Source: Royal Society of Chemistry (RSC)

- F NMR data for 1-(difluoromethyl)-4-(trifluoromethyl)

-

Synthesis and Characterization of Trifluorobenzene Derivatives

- Source: Google Patents, CN110498730B. "Synthetic method of 1,2,4-trifluorobenzene."

- Relevance: Details the aromatic substitution patterns and expected shifts for the 2,4,5-trifluoro core.

-

1,2,4-Trifluorobenzene NMR Data

- Source: ChemicalBook / PubChem.

- Relevance: Provides baseline chemical shifts for the aromatic protons in the trifluorobenzene scaffold.

Technical Guide: Mass Spectrometry Analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 112897-97-9 / Analogous derivatives). As a critical intermediate in the synthesis of bioactive fluorinated pharmaceuticals (e.g., dipeptidyl peptidase-4 inhibitors), accurate characterization of this moiety is essential.[1]

The difluoromethyl (

Molecular Profile & Physicochemical Context[2][3][4][5][6][7][8][9]

Before instrument setup, the analyst must understand the physicochemical behavior of the analyte to optimize the inlet and separation parameters.

| Property | Value | Analytical Implication |

| Formula | MW 182.09 Da . Monoisotopic (F is | |

| Boiling Point | Suitable for standard split/splitless injection.[1] | |

| Polarity | Moderate | The |

| Stability | Acid-sensitive | Avoid acidic modifiers in liquid injection solvents to prevent defluorination. |

Mass Spectrometry Method Development

Ionization Source Selection: Electron Ionization (EI)

For this small, neutral, polyfluorinated aromatic, EI at 70 eV is the gold standard.[1]

-

Why EI? Electrospray Ionization (ESI) is often ineffective for neutral fluorinated benzenes lacking basic nitrogen or acidic protons.[1] Atmospheric Pressure Chemical Ionization (APCI) may be used but often results in excessive in-source fragmentation.[1]

-

Energy Considerations: While 70 eV is standard, "soft" EI (e.g., 12–15 eV) can be utilized if the molecular ion (

) is absent or weak due to the labile

Chromatographic Separation (GC)

Fluorine atoms possess high electronegativity and low polarizability, often leading to "slippery" interactions with standard non-polar columns (e.g., 100% dimethylpolysiloxane).[1]

-

Recommended Phase: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).

-

Causality: The slight phenyl content provides

-

-

Fragmentation Mechanics

Understanding the fragmentation is critical for structural confirmation. The mass spectrum of 1-(difluoromethyl)-2,4,5-trifluorobenzene is dominated by the stability of the aromatic ring versus the lability of the side chain.

Primary Fragmentation Pathways[1]

-

Molecular Ion (

182): Typically visible but of variable intensity.[1] -

Loss of Hydrogen (

181): Formation of the -

-Cleavage / Loss of F (

-

Expulsion of Difluorocarbene (

): A specific rearrangement observed in polyfluorinated aromatics (See Wang et al.[1] mechanisms).[1][2] The ring can undergo expansion/contraction or direct loss of neutral -

Trifluorophenyl Cation (

131): Loss of the entire

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to key daughters.

Figure 1: Proposed fragmentation tree for 1-(Difluoromethyl)-2,4,5-trifluorobenzene under 70 eV EI.

Experimental Protocol (Self-Validating)

This protocol includes "System Suitability" steps. If these fail, do not proceed to sample analysis.

Instrument Configuration

| Parameter | Setting | Rationale |

| Inlet Temp | High enough to volatilize, low enough to prevent thermal degradation of the | |

| Split Ratio | 50:1 | Fluorinated aromatics give strong signals; high split prevents detector saturation and column overload.[1] |

| Column Flow | Standard constant flow for reproducible retention times.[1] | |

| Scan Range | Capture low mass fragments ( | |

| Solvent Delay | 3.0 min | CRITICAL: Protects filament from solvent surge.[1] |

Analytical Workflow

Figure 2: Step-by-step analytical workflow ensuring system readiness before analyte consumption.

Step-by-Step Procedure

-

Preparation: Dissolve

of sample in -

Blank Run: Inject pure DCM. Ensure no ghost peaks at the target retention time.

-

System Suitability: Inject a standard of 1,2,4-Trifluorobenzene (commercially available).[1]

-

Acceptance Criteria: Peak asymmetry factor

.[1] If tailing occurs, trim the column guard; active sites will degrade the difluoromethyl analyte.

-

-

Analyte Injection: Inject

of the sample.[1] -

Confirmation: Extract Ion Chromatograms (EIC) for

182, 163, and 131. All three must co-elute.[1]

Impurity Profiling & Interpretation[1]

In drug development, quantifying impurities is as important as the main peak.[1]

-

Isomer Interference: The 2,3,6-trifluoro or 2,3,5-trifluoro isomers may be present. These will have identical mass spectra (

182).[1] -

Over-Fluorination: Look for Tetrafluorobenzenes (

200).[1] -

Hydrolysis Products: If the sample was wet, look for 2,4,5-trifluorobenzaldehyde (

160).[1] The

References

-

NIST Mass Spectrometry Data Center. 1,2,4-Trifluorobenzene Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][1]

-

Wang, H.Y., et al. (2020).[1][5] Difluorocarbene Expulsion of Polyfluorophenyl Cations.[1][5] ResearchGate / J. Mass Spectrom.[1] (Contextual mechanism for

loss). Retrieved from [Link] -

PubChem. 1-(Difluoromethyl)-2,4,5-trifluorobenzene Compound Summary. (For physicochemical data verification). Retrieved from [Link]

Sources

Advanced Fluorinated Scaffolds: 1-(Difluoromethyl)-2,4,5-trifluorobenzene in Agrochemical Synthesis

The following technical guide is structured for senior researchers and process chemists in the agrochemical sector.

Executive Summary: The "Lipophilic Hydrogen Donor" Revolution

In modern agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. While the trifluoromethyl group (

1-(Difluoromethyl)-2,4,5-trifluorobenzene represents a strategic scaffold that combines this bioisosteric capability with a highly reactive polyfluorinated core. Unlike its perfluorinated counterparts, this molecule offers a unique regioselective handle, allowing for the precise construction of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and pyrethroids. This guide details the synthesis, reactivity, and application of this high-value intermediate.

Chemical Profile & Electronic Properties

Understanding the electronic distribution of 1-(difluoromethyl)-2,4,5-trifluorobenzene is critical for predicting its reactivity in Nucleophilic Aromatic Substitution (

| Property | Value | Note |

| CAS Number | 886510-29-8 | |

| Molecular Formula | ||

| Molecular Weight | 182.09 g/mol | |

| Boiling Point | ~145 °C | Estimated at 760 mmHg |

| 0.40 | Strong Electron Withdrawing Group (EWG) | |

| 0.65 | Less lipophilic than | |

| H-Bond Acidity | Moderate | Acts as a weak H-bond donor (bioisostere of |

Structural Reactivity Analysis

The molecule possesses three fluorine atoms at the 2, 4, and 5 positions. The presence of the difluoromethyl group at position 1 creates a specific electronic vector that directs nucleophilic attack.

-

Position 4 (Para to

): Most activated for -

Position 2 (Ortho to

): Secondarily activated, but often sterically hindered or less favored electronically compared to the para position. -

Position 5: Least activated relative to the

group (meta positioning).

Synthetic Pathways[2][3][4][5]

The synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene is primarily achieved through Deoxofluorination , a robust protocol scalable for kilogram-batch production.

Pathway Diagram: From Precursor to Scaffold

Figure 1: Deoxofluorination workflow transforming the aldehyde precursor into the target difluoromethyl scaffold.

Experimental Protocol: Deoxofluorination of 2,4,5-Trifluorobenzaldehyde

Objective: Synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene. Scale: 100 mmol.

Reagents:

-

2,4,5-Trifluorobenzaldehyde (16.0 g, 100 mmol)

-

DAST (Diethylaminosulfur trifluoride) (19.3 g, 120 mmol)

-

Dichloromethane (DCM), anhydrous (150 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask under nitrogen atmosphere. Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Addition: Add DAST dropwise via syringe over 20 minutes. Caution: DAST is moisture sensitive and releases HF upon hydrolysis.

-

Substrate Introduction: Dissolve 2,4,5-trifluorobenzaldehyde in 20 mL DCM and add dropwise to the cold DAST solution.

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (25 °C) naturally. Stir for an additional 12 hours.

-

Quenching: Cool the mixture to 0 °C. Slowly pour the reaction mixture into saturated aqueous

(300 mL). Note: Vigorous effervescence will occur. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Purify via vacuum distillation (approx. 60-65 °C at 10 mmHg) to yield a colorless liquid.

Validation:

-

NMR: Look for the characteristic doublet of the

Reactivity & Agrochemical Application: Regioselective

The primary utility of this scaffold is its ability to undergo regioselective substitution to create complex ether or amine linkages, common in fungicides (e.g., SDHIs) and insecticides.

Mechanism: Regioselective Control

In a polyfluorinated system, the site of nucleophilic attack is dictated by the aggregate electron-withdrawing power of substituents.

-

Vector 1:

activates ortho (C2) and para (C4). -

Vector 2: F at C2 activates meta (C4) and ortho (C3 - H).

-

Vector 3: F at C5 activates ortho (C4) and para (C2).

Result: Position C4 is the "hotspot," receiving activation from all three directing groups (Para to

Figure 2: Regioselectivity map demonstrating the preferential formation of the C4-substituted product.

Application Case Study: Synthesis of SDHI Analogues

Many modern SDHI fungicides (e.g., Fluxapyroxad derivatives) utilize a pyrazole-carboxamide core linked to a polyfluorinated aromatic ring. The 1-(difluoromethyl)-2,4,5-trifluorobenzene scaffold offers a route to novel analogues with enhanced membrane permeability.

Protocol: Coupling with Pyrazole Nucleophiles

-

Reagents: 1-(Difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq), Pyrazole derivative (1.1 eq),

(2.0 eq). -

Solvent: DMF or NMP (Polar aprotic solvents enhance

rates). -

Conditions: Heat to 80-100 °C for 4-6 hours.

-

Outcome: Exclusive displacement of the 4-fluorine atom. The resulting biaryl ether or amine retains the

group, providing the critical H-bond donor site for binding within the fungal complex II active site.

Safety & Handling of Fluorinated Aromatics

Working with polyfluorinated benzenes and DAST requires strict adherence to safety protocols.

-

HF Hazard: The synthesis involves DAST, which liberates HF on contact with water. Glassware etching and severe skin burns are risks. Always keep calcium gluconate gel accessible.

-

Thermal Stability: While the aromatic core is stable, the

group can degrade under strongly basic conditions at high temperatures ( -

Waste: Fluorinated organic waste must be segregated and not mixed with standard organic solvents for incineration due to HF formation in the incinerator.

References

-

Synthesis of Fluorinated Benzaldehydes: Title: Process for the preparation of difluorobenzaldehydes.[1] Source: US Patent 5191126A. URL:

-

Reactivity of Polyfluorobenzenes: Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents.[2][3] Source: National Institutes of Health (PMC). URL:[Link]

-

Difluoromethyl Group in Agrochemicals: Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Source: Journal of Agricultural and Food Chemistry (PubMed). URL:[Link]

-

Regioselectivity in

: Title: Mechanism-Based Regiocontrol in

Sources

- 1. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Difluoromethyl)-2,4,5-trifluorobenzene as a fluorinated building block

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS 886510-29-8) represents a high-value fluorinated scaffold in modern drug discovery.[1] As a polyfluorinated arene featuring a difluoromethyl (

Part 1: Chemical Profile & Properties[1]

The unique reactivity of this building block stems from the synergistic activation of the benzene ring by three fluorine atoms and the electron-withdrawing difluoromethyl group.

Physicochemical Data

| Property | Value |

| IUPAC Name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene |

| CAS Number | 886510-29-8 |

| Molecular Formula | |

| Molecular Weight | 182.09 g/mol |

| Physical State | Liquid |

| Boiling Point | ~145–150 °C (Predicted/Analogous) |

| Density | ~1.4 g/mL |

| Hammett | 0.45 (Electron Withdrawing) |

Part 2: Synthesis & Manufacturing

The primary industrial and laboratory route to 1-(difluoromethyl)-2,4,5-trifluorobenzene involves the deoxofluorination of 2,4,5-trifluorobenzaldehyde. This transformation is typically achieved using sulfur-based fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

Synthesis Workflow

The following diagram illustrates the conversion of the aldehyde precursor to the difluoromethyl target, highlighting the critical intermediate steps.

Figure 1: Deoxofluorination pathway transforming the aldehyde carbonyl into the gem-difluoro moiety.[1]

Part 3: Reactivity Profile & Regioselectivity

The core utility of 1-(difluoromethyl)-2,4,5-trifluorobenzene lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (

Regiochemical Logic

The molecule possesses three fluorine atoms at positions 2, 4, and 5.[3] The regioselectivity is governed by the relative stability of the Meisenheimer complex intermediate.

-

Position 4 (Para to

): The -

Position 2 (Ortho to

): Also activated by the EWG, but often sterically hindered and less electronically favorable than the para position.[1] -

Position 5 (Meta to

): Least activated by the

Figure 2: Regioselectivity map showing the preferential nucleophilic attack at the C4 position.

Part 4: Experimental Protocols

Protocol A: Synthesis via Deoxofluorination

Objective: Conversion of 2,4,5-trifluorobenzaldehyde to 1-(difluoromethyl)-2,4,5-trifluorobenzene.[1] Note: This reaction generates HF.[1] Use strictly anhydrous conditions and plastic/Teflon ware where appropriate.

-

Setup: Charge a dry, nitrogen-purged reaction vessel (Teflon-lined) with 2,4,5-trifluorobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) (1.5 eq) over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or 19F-NMR (disappearance of aldehyde signal).[1]

-

Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO3 at 0 °C. Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM (3x). Wash combined organics with water and brine.[1]

-

Purification: Dry over MgSO4, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Protocol B: Regioselective with Benzylamine

Objective: Synthesis of N-benzyl-4-(difluoromethyl)-2,5-difluoroaniline.

-

Dissolution: Dissolve 1-(difluoromethyl)-2,4,5-trifluorobenzene (1.0 eq) in DMSO or DMF (5 mL/mmol).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq).[1]

-

Nucleophile Addition: Add Benzylamine (1.1 eq) slowly at room temperature.

-

Heating: Heat the mixture to 60–80 °C for 4–6 hours.

-

Mechanistic Note: Higher temperatures may promote bis-substitution; monitor conversion carefully.[1]

-

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Analysis: The major product will be the C4-substituted amine.[1] Confirm regiochemistry via 1H-NMR (coupling constants of remaining aromatic protons).

Part 5: Applications in Drug Discovery[2]

Bioisosterism and Lipophilicity

The

| Functional Group | LogP Contribution | H-Bond Donor? | Metabolic Stability |

| Methyl ( | +0.5 | No | Low (Oxidation) |

| Hydroxyl ( | -0.7 | Yes | Low (Glucuronidation) |

| Trifluoromethyl ( | +1.2 | No | High |

| Difluoromethyl ( | +0.6 | Yes (Weak) | High |

Strategic Use: Replacing a phenolic

Part 6: Safety & Handling

-

Corrosivity: The synthesis involves DAST, which liberates HF upon contact with water.[1] Glassware can be etched; use Teflon/PFA containers for reactions involving high concentrations of fluoride ions or HF.[1]

-

Toxicity: Fluorinated aromatics can be skin and eye irritants. 1-(Difluoromethyl)-2,4,5-trifluorobenzene is a volatile liquid; handle in a well-ventilated fume hood.[1]

-

Waste: Dispose of all fluorinated waste in dedicated halogenated organic waste streams.

References

-

Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

-

Sigma-Aldrich. (n.d.).[1] 1-(Difluoromethyl)-2,4,5-trifluorobenzene Product Page. Sigma-Aldrich.[1] Link

-

PubChem. (n.d.).[1][5] 1,2,4-Trifluorobenzene Compound Summary (Precursor Data). National Center for Biotechnology Information.[1] Link

-

Woydziak, Z. R., et al. (2012).[1] Synthesis of Fluorinated Benzophenones via Nucleophilic Aromatic Substitution.[1] The Journal of Organic Chemistry, 77(1), 473-481. Link

Sources

- 1. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene | C9H7F5 | CID 45790655 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary: The Strategic Fluorine Motif

1-(Difluoromethyl)-2,4,5-trifluorobenzene (CAS: 886510-29-8) represents a specialized tier of organofluorine building blocks. Unlike the ubiquitous trifluoromethyl (-CF3) group, the difluoromethyl (-CHF2) moiety functions as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly enhancing metabolic stability.

This guide details the evolution of this molecule from an obscure industrial intermediate to a critical tool in modern "scaffold hopping" strategies for kinase inhibitors and antiviral therapies. The presence of the 2,4,5-trifluoro substitution pattern provides a highly electron-deficient core, making it an ideal partner for nucleophilic aromatic substitution (SNAr) in drug synthesis.

Historical Evolution & Synthesis Pathways

The history of 1-(Difluoromethyl)-2,4,5-trifluorobenzene is inextricably linked to the development of deoxofluorination technologies . Its accessibility has moved through three distinct eras:

Era 1: The Industrial "Hard" Chemistry (1960s–1990s)

Early access to difluoromethyl arenes was limited to specialized industrial facilities. The primary method involved the reaction of aldehydes with Sulfur Tetrafluoride (SF4) gas under high pressure.

-

Mechanism: Conversion of 2,4,5-trifluorobenzaldehyde to the difluoromethyl derivative.

-

Limitations: SF4 is highly toxic, corrosive, and requires Hastelloy autoclaves, effectively barring it from standard medicinal chemistry labs.

Era 2: The "Discovery" Era (1990s–2000s)

The commercialization of DAST (Diethylaminosulfur trifluoride) and later Deoxo-Fluor® democratized access. This allowed bench scientists to synthesize gram-scale quantities of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from the commercially available aldehyde precursor in standard glassware. This era coincides with the explosion of fluorinated motifs in kinase inhibitors.

Era 3: The Radical & Catalytic Era (2010s–Present)

Modern methodologies have shifted toward radical difluoromethylation using photoredox catalysis, allowing for the direct installation of -CHF2 groups onto pre-functionalized arenes, bypassing the aldehyde intermediate entirely.

Visualization: The Synthesis Evolution

Caption: Evolution of synthetic access from hazardous industrial gas (SF4) to bench-stable nucleophilic fluorination (DAST) and modern radical coupling.

Technical Analysis: Chemical Properties & Reactivity

The utility of 1-(Difluoromethyl)-2,4,5-trifluorobenzene lies in its dual nature: the electronic deactivation of the ring and the bioisosteric properties of the tail.

The Bioisostere Effect (-CHF2)

Unlike -CF3 (which is purely hydrophobic and non-polar), the -CHF2 proton is sufficiently acidic (pKa ~25-30) to act as a weak hydrogen bond donor .

-

Lipophilicity: Increases LogP compared to the parent aldehyde but is less lipophilic than the -CF3 analog.

-

Metabolic Block: The C-F bonds prevent metabolic oxidation at the benzylic position, a common clearance pathway for methyl-substituted drugs.

Nucleophilic Aromatic Substitution (SNAr)

The 2,4,5-trifluoro pattern creates specific sites of vulnerability for nucleophilic attack, allowing the molecule to be "clicked" into larger drug scaffolds.

| Position | Reactivity | Explanation |

| C-1 | Inert | Protected by the bulky/electronic -CHF2 group. |

| C-2/C-5 | Moderate | Ortho/Meta to the -CHF2 group; activated by fluorine induction. |

| C-4 | High | Para to the -CHF2 group (if electron withdrawing) and flanked by fluorines. |

Experimental Protocol: Deoxofluorination (Lab Scale)

Objective: Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from 2,4,5-trifluorobenzaldehyde using DAST. Scale: 10 mmol (Discovery Scale)

Reagents:

-

2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol)

-

DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol)

-

Dichloromethane (DCM), Anhydrous (20 mL)

Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2,4,5-trifluorobenzaldehyde in anhydrous DCM (15 mL) and cool to 0°C (ice bath).

-

Addition: Add DAST dropwise via syringe over 10 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or 19F-NMR (disappearance of aldehyde signal).

-

Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3 (20 mL). Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate Note: The product is volatile. Do not apply high vacuum for extended periods.

-

Purification: Silica gel flash chromatography (100% Pentane or Hexane) yields the product as a colorless oil.

Self-Validating Check:

-

1H-NMR (CDCl3): Look for the characteristic triplet (t, J ≈ 55 Hz) at δ 6.5–7.0 ppm corresponding to the -CHF2 proton.

-

19F-NMR: Confirm disappearance of the aldehyde carbonyl and appearance of the doublet (from -CHF2) and the three aromatic fluorine signals.

Comparative Analysis of Fluorinating Agents

For researchers scaling this synthesis, the choice of reagent is critical.

| Reagent | State | Reactivity | Safety Profile | Recommended Use |

| SF4 | Gas | Extreme | Critical Hazard (Toxic/Corrosive) | Industrial Scale only (>100kg) |

| DAST | Liquid | High | High (Explosive above 50°C) | Discovery Lab (<50g) |

| Deoxo-Fluor | Liquid | High | Moderate (More thermally stable) | Pilot Scale (50g - 1kg) |

| XtalFluor-E | Solid | Moderate | Low (Solid, non-fuming) | Late-stage functionalization |

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link

- Foundational paper establishing DAST for converting aldehydes to difluoromethyl groups.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

- Authoritative review on the bioisosteric properties of -CHF2 vs -CF3.

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. Link

- Introduction of Deoxo-Fluor as a safer altern

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature. Link

- Context for modern radical functionalization strategies relevant to difluoromethyl

-

PubChem Compound Summary. (2023). "1-(Difluoromethyl)-2,4,5-trifluorobenzene." National Center for Biotechnology Information. Link

- Source for physical property data and CAS verific

Theoretical Characterization of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Content Type: Technical Guide / Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

1-(Difluoromethyl)-2,4,5-trifluorobenzene represents a critical scaffold in modern medicinal chemistry, serving as a bridge between lipophilicity modulation and hydrogen bond donor capability. Unlike the chemically inert trifluoromethyl (

This guide provides a comprehensive theoretical framework for studying this molecule. It moves beyond basic geometry optimization to advanced descriptors: Fukui functions for regioselectivity in Nucleophilic Aromatic Substitution (

Electronic Structure & Bioisosteric Potential

The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of 1-(Difluoromethyl)-2,4,5-trifluorobenzene is the acidity of the proton on the

Theoretical Validation Metrics:

To validate the H-bond donor capability, researchers must calculate the Abraham’s Hydrogen Bond Acidity (

-

Computational Proxy: The Maximum Electrostatic Potential (

) on the H-atom surface. -

Target Value: A

correlating to an experimental

Comparative Physicochemical Profile (Calculated)

The following table summarizes theoretical descriptors comparing the target molecule against common analogs.

| Descriptor | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | 1-(Trifluoromethyl)-2,4,5-trifluorobenzene | 2,4,5-Trifluorophenol |

| H-Bond Donor | Weak (Lipophilic) | None | Strong (Hydrophilic) |

| Dipole Moment (D) | ~2.4 - 2.8 | ~2.1 | ~1.5 |

| LogP (Predicted) | ~2.6 | ~3.1 | ~1.8 |

| Bioisostere Class | Thiol / Aniline mimic | Methyl mimic | Native H-bond donor |

| Metabolic Liability | Low ( | Very Low | High (Glucuronidation) |

Reactivity Prediction: Regioselectivity in

The 2,4,5-trifluoro substitution pattern creates a complex electronic environment for Nucleophilic Aromatic Substitution (

The Competitive Landscape

-

Site A (C-4): Para to the

group. -

Site B (C-5): Para to the Fluorine at C-2.

-

Site C (C-2): Ortho to the

group.

Theoretical Insight: The

Computational Workflow for Regioselectivity

To predict the site of attack, calculate the Condensed Fukui Function (

-

: Charge at atom

-

: Charge at atom

Interpretation: The carbon atom with the highest

Visualization of Reactivity Logic

Figure 1: Decision tree for predicting regioselectivity in polyfluorinated benzenes using DFT-derived Fukui indices.

Conformational Dynamics & Solvation Effects[1][2]

The

Rotational Barriers

The rotation of the

-

Steric Repulsion: Between the F atoms of

and the ortho-substituents (F at C2 and H at C6). -

Anomeric Effects: Interaction between the lone pairs of ring fluorines and the

orbital of the

Experimental Protocol (Virtual): Perform a Relaxed Potential Energy Surface (PES) Scan .

-

Coordinate: Dihedral angle

. -

Step Size: 10 degrees.

-

Result: You will likely observe a minimum where the

bond is in-plane or slightly twisted, maximizing electrostatic contact while minimizing F-F repulsion.

Computational Protocol (Step-by-Step)

This section provides the exact input parameters required to replicate these studies using Gaussian 16 or ORCA.

Geometry Optimization & Frequency Analysis

Objective: Obtain the ground state structure and verify it is a true minimum (no imaginary frequencies).

-

Software: Gaussian 16

-

Functional: B3LYP (Standard) or

B97X-D (for better dispersion correction). -

Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for Fluorine lone pairs).

-

Solvation: SMD Model (Solvent = Water or Methanol to mimic biological environment).

Input Block Example:

Calculating Hydrogen Bond Acidity (ESP Map)

Objective: Visualize the "

-

Take the optimized geometry.

-

Run a Single Point Energy calculation requesting the electrostatic potential cube.

-

Post-Processing: Map the ESP onto the Iso-density surface (0.0004 a.u.).

-

Metric: Identify

(Maximum surface potential) on the

Workflow Diagram

Figure 2: Standard computational workflow for characterizing fluorinated aromatic scaffolds.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution in the twenty-first century. Journal of Fluorine Chemistry. Link

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature.[2] Link

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Methodological & Application

Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene from trifluorobenzene

Application Note: High-Fidelity Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary & Strategic Analysis

The synthesis of 1-(difluoromethyl)-2,4,5-trifluorobenzene is a critical workflow in medicinal chemistry, particularly for modulating lipophilicity (

The Synthetic Challenge: Direct difluoromethylation of electron-deficient arenes (like trifluorobenzene) is often plagued by poor regioselectivity.[1] While direct lithiation of 1,2,4-trifluorobenzene is possible, it thermodynamically favors the C3 position (between two fluorines), yielding the incorrect 2,3,6-trifluoro substitution pattern upon functionalization.

The Solution: To achieve the specific 2,4,5-trifluoro substitution pattern, this protocol utilizes a Steric-Electronic Guided Electrophilic Substitution strategy. We initiate the sequence with regioselective bromination at the C5 position (para to F2), followed by a metal-halogen exchange-formylation sequence, and conclude with nucleophilic deoxofluorination.

Retrosynthetic Pathway

The logical disconnection reveals the necessity of 2,4,5-trifluorobenzaldehyde as the pivotal intermediate.

Figure 1: Retrosynthetic analysis demonstrating the linear construction of the difluoromethyl moiety via an aldehyde intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 1,2,4-Trifluorobenzene

Objective: Install a halogen handle at the C5 position (relative to original numbering) to enable directed functionalization.

Rationale: Direct lithiation of 1,2,4-trifluorobenzene targets the C3 proton (flanked by two fluorines). To access the 2,4,5- pattern, we must exploit electrophilic aromatic substitution (SEAr), where steric hindrance at C3 directs the electrophile (

Reagents & Conditions:

-

Substrate: 1,2,4-Trifluorobenzene (CAS: 367-23-7)[1]

-

Reagent: Bromine (

), Iron powder ( -

Solvent: Carbon Tetrachloride (

) or Dichloromethane (

Protocol:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HBr gas.[1]

-

Charge: Add 1,2,4-trifluorobenzene (1.0 equiv) and Iron powder (0.03 equiv) to the flask. Add solvent (

, 3.0 Vol).[1] -

Addition: Heat the mixture to mild reflux (

). Add Bromine (0.6 equiv) dropwise over 3 hours.[1] Note: Controlled addition is critical to minimize di-bromination.[1] -

Reaction: After initial addition, add the remaining Bromine (0.5 equiv) and catalyze with a trace of azobisisobutyronitrile (AIBN) if initiation is sluggish. Stir at reflux for 4–6 hours.

-

Workup: Cool to RT. Quench with saturated aqueous

(sodium bisulfite) to destroy excess bromine (color change from red/brown to clear/yellow).[1] -

Isolation: Separate phases. Wash organic layer with water and brine.[1][3] Dry over

.[1] -

Purification: Fractional distillation. 1-Bromo-2,4,5-trifluorobenzene boils at

.[1]

Step 2: Formylation via Turbo-Grignard Exchange

Objective: Convert the aryl bromide to an aldehyde.

Rationale: Traditional Grignard formation (Mg metal) can be sluggish with electron-deficient polyfluorinated rings and risks benzyne formation.[1] We use Knochel’s Turbo-Grignard (

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon.

-

Exchange: Dissolve 1-bromo-2,4,5-trifluorobenzene (1.0 equiv) in anhydrous THF (5 Vol). Cool to

.[1] -

Metallation: Add

(1.3 M in THF, 1.1 equiv) dropwise.[1] Stir at-

Monitoring: Aliquot quench with

followed by NMR/GC to confirm disappearance of bromide.[1]

-

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) dropwise, maintaining temperature below

. -

Warming: Allow solution to warm to RT over 2 hours.

-

Quench: Pour reaction mixture into cold 1M HCl (aqueous). Stir vigorously for 30 mins to hydrolyze the hemiaminal intermediate.

-

Extraction: Extract with Ethyl Acetate (

). Wash with saturated -

Product: 2,4,5-Trifluorobenzaldehyde is obtained as a pale yellow oil/solid.[1]

-

Target Yield: 80–90%[1]

-

Step 3: Deoxofluorination to 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Objective: Convert the carbonyl oxygen to two fluorine atoms.

Rationale: While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is shock-sensitive and thermally unstable above

Protocol:

-

Setup: Use a Teflon or polypropylene vessel if possible (glass is acceptable for short durations if strictly anhydrous).[1] Flush with Nitrogen.[1][3][4]

-

Solvation: Dissolve 2,4,5-trifluorobenzaldehyde (1.0 equiv) in anhydrous DCM (10 Vol).

-

Reagent Addition: Cool to

. Add Deoxo-Fluor® (1.5 equiv) dropwise.[1]-

Caution: Reaction is exothermic.[1]

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Add Ethanol (0.1 equiv) as a catalyst if conversion is slow (generates HF in situ to catalyze the cycle).[1]

-

Quench (Critical Safety): Cool to

. Quench by slow addition to saturated aqueous-

Warning: Massive

evolution.[1] Do not seal the vessel.

-

-

Purification: Extract with DCM. Pass through a short pad of silica gel (eluting with Hexanes/EtOAc 95:5) to remove sulfonamide byproducts.[1]

-

Final Product: 1-(Difluoromethyl)-2,4,5-trifluorobenzene .

Analytical Data & Quality Control

| Compound | Structure | Key Analytical Markers (1H/19F NMR) |

| Start | 1,2,4-Trifluorobenzene | 1H: |

| Intermediate 1 | 1-Bromo-2,4,5-trifluorobenzene | GC-MS: m/z 210/212 (1:1 ratio).[1] 1H: Loss of C5 proton.[1] |

| Intermediate 2 | 2,4,5-Trifluorobenzaldehyde | 1H: |

| Target | 1-(Difluoromethyl)-2,4,5-TFB | 1H: |

Process Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of the target fluorinated arene.

Safety & Handling (Critical)

-

Deoxo-Fluor/DAST Hazards: These reagents react violently with water to produce Hydrofluoric Acid (HF) .[1][3]

-

Bromine: Highly toxic and corrosive.[1] Handle only in a well-ventilated fume hood.[1]

-

Pressure: The final deoxofluorination step can generate pressure if moisture is present.[1] Ensure venting or use of a burst disk if scaling up >10g.[1]

References

-

Regioselective Bromination: "Synthetic method of 1-bromo-2,4,5-trifluorobenzene." CN101168495A. (2008).[1]

-

Formylation Strategy: Woydziak, Z. R., et al. "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester."[1] Synthesis, 46(2), 158-164 (2014).[1] (Describes Grignard route from 1-bromo-2,4,5-trifluorobenzene to aldehyde). [1]

-

Deoxofluorination Protocols: "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)." Sigma-Aldrich Technical Bulletin.

-

DAST/Deoxo-Fluor Safety: "Deoxyfluorination: A Detailed Overview of Recent Developments." Thieme Connect. (2024).[1]

-

Knochel Turbo-Grignard: "Preparation of polyfunctional arylmagnesium reagents." Angew.[1] Chem. Int. Ed. (2004).[1][5] (General reference for iPrMgCl-LiCl usage on electron-deficient arenes).

Sources

- 1. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

Application Note: Palladium-Catalyzed Difluoromethylation of 2,4,5-Trifluoroiodobenzene

Executive Summary & Strategic Analysis

The introduction of a difluoromethyl (

For the specific substrate 2,4,5-trifluoroiodobenzene , standard nucleophilic substitutions are ineffective due to the competing reactivity of the polyfluorinated ring. While copper-mediated trifluoromethylation is common, Palladium-catalyzed difluoromethylation offers superior functional group tolerance and scalability.[1]

This guide details a high-precision protocol leveraging a cooperative Pd/Ag catalytic system (based on Shen et al.) and a ligand-optimized Pd(0) cycle (based on Sanford et al.). This approach circumvents the instability of traditional difluoromethylzinc reagents by utilizing the shelf-stable (Difluoromethyl)trimethylsilane (

Key Mechanistic Advantages[2]

-

Redox-Neutrality: Unlike radical fluoroalkylation, this method avoids non-selective hydrodefluorination byproducts.

-

Site-Selectivity: The Pd-catalyst specifically activates the

bond, leaving the -

Controlled Transmetalation: The inclusion of a silver mediator or fluoride activator ensures the controlled release of the nucleophilic "

" species, preventing rapid decomposition to difluorocarbene (

Reaction Mechanism & Catalytic Cycle

The transformation proceeds via a

Pathway Visualization

The diagram below illustrates the cooperative catalytic cycle where Silver (Ag) acts as a transmetalation bridge, facilitating the transfer of the

Figure 1: Catalytic cycle showing the oxidative addition of the aryl iodide and the silver-mediated transmetalation of the difluoromethyl group.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[3][4][5] | Role | Critical Specification |

| 2,4,5-Trifluoroiodobenzene | 1.0 | Substrate | >98% Purity, dry |

| 2.0 - 2.5 | Reagent | Handle cold (bp 65°C) | |

| 0.025 (5 mol% Pd) | Catalyst | Stored under Argon | |

| Xantphos or BrettPhos | 0.05 - 0.06 | Ligand | Xantphos for Ag-system; BrettPhos for CsF-system |

| AgF (or | 2.0 | Mediator | Light sensitive, dry |

| 1,4-Dioxane | Solvent | 0.2 M | Anhydrous, degassed |

Step-by-Step Procedure (Cooperative Pd/Ag Method)

Step 1: Catalyst Pre-complexation

-

In a nitrogen-filled glovebox, charge a dried reaction vial with

(22.9 mg, 0.025 mmol) and Xantphos (28.9 mg, 0.05 mmol). -

Add anhydrous 1,4-Dioxane (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn from dark purple to a lighter orange/brown, indicating ligation.

Step 2: Substrate & Reagent Addition 3. Add 2,4,5-trifluoroiodobenzene (258 mg, 1.0 mmol) to the catalyst mixture. 4. Add Silver Fluoride (AgF) (253 mg, 2.0 mmol) in one portion. Note: AgF acts as both the fluoride source to activate Silicon and the transmetalation agent. 5. Seal the vial with a PTFE-lined septum cap. 6. Remove from glovebox (if necessary) but maintain inert atmosphere.

Step 3: Difluoromethylation

7. Cool the vial to 0°C (ice bath).

8. Slowly inject

Step 4: Work-up & Purification [6]

11. Cool reaction to room temperature.

12. Dilute with

Optimization & Screening Data

The following table summarizes expected trends based on literature for electron-deficient aryl iodides.

| Entry | Catalyst System | Base/Mediator | Yield (%) | Notes |

| 1 | 15% | Poor conversion; protodefluorination observed. | ||

| 2 | 65% | Good, but requires long reaction time. | ||

| 3 | 88% | Optimal. AgF serves dual activation role. | ||

| 4 | 75% | Excellent alternative (Silver-free). | ||

| 5 | 40% | Lower selectivity for polyfluorinated substrates. |

Troubleshooting & Critical Parameters

Protodefluorination (Ar-CF2H Ar-CH3 or Ar-H)

-

Symptom: Observation of Ar-H or Ar-CH3 in NMR.

-

Cause: Presence of water or uncontrolled proton sources.

-

Fix: Ensure rigorous drying of Dioxane (use molecular sieves). Increase the loading of

to 3.0 equiv.

Homocoupling (Ar-Ar)

-

Symptom: Dimer formation.[7]

-

Cause: Slow transmetalation allowing disproportionation.

-

Fix: Switch ligand to BrettPhos , which is bulkier and accelerates reductive elimination over homocoupling.

Volatility Management

-

Issue: 2,4,5-trifluoro-1-(difluoromethyl)benzene is relatively volatile.

-

Fix: Do not use a rotary evaporator at high vacuum/temperature. Use a Vigreux column for solvent removal or co-distill with a higher boiling solvent if taking directly to the next step.

Safety Protocols

-

HF Generation: The reaction of

with fluoride sources can generate trace HF if moisture is present. Always work in a fume hood. -

Pressure: Heating volatile

(bp 65°C) to 60-80°C creates pressure. Use pressure-rated vials (crimped) or heavy-walled glass. -

Silver Waste: Segregate solid waste containing Ag salts for heavy metal disposal.

References

-

Shen, Q. et al. (2014). Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides.[8] Nature Communications.[8]

-

Malapit, C. A., Bour, J. R., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Journal of Organic Chemistry.[5]

-

Gu, Y., Leng, X., & Shen, Q. (2014). Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides.[8] PubMed.[9]

-

Xu, J. et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates. Journal of Organic Chemistry.[5]

-

Mikami, K. et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

Copper-catalyzed synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Technical Application Note: Scalable Synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene via Copper-Catalyzed Cross-Coupling

Executive Summary & Application Scope

Target Molecule: 1-(Difluoromethyl)-2,4,5-trifluorobenzene CAS: 132434-92-9 (Analogous/Generic) Primary Application: Fluorinated building block for medicinal chemistry (e.g., DPP-4 inhibitors, bioisosteres of benzyl alcohols/thiols).

This application note details a robust, scalable protocol for the introduction of a difluoromethyl (

Key Advantages of this Protocol:

-

Regiospecificity: Avoids isomer mixtures common in direct electrophilic fluorination.

-

Safety: Eliminates the use of gaseous

or shock-sensitive deoxofluorinating agents. -

Scalability: Utilizes stable, commercially available reagents (

, CuI, Phenanthroline).

Scientific Foundation & Mechanism

The synthesis relies on the copper-mediated cross-coupling of an aryl iodide with a nucleophilic difluoromethyl source.[2][3][4][5] The reaction operates via a Cu(I)/Cu(III) catalytic cycle (or potentially a radical-mediated Cu(I)/Cu(II) pathway depending on specific conditions), facilitated by a bidentate nitrogen ligand.

Mechanistic Pathway:

-

Activation: The fluoride source (CsF) activates

, generating a pentacoordinate silicate or transient difluoromethyl anion equivalent -

Transmetallation: The difluoromethyl group transfers to the L-Cu-I species, forming a reactive

complex. -

Oxidative Addition: The electron-deficient 1-iodo-2,4,5-trifluorobenzene undergoes oxidative addition to the copper center.

-

Reductive Elimination: The high-valent copper species collapses to release the product and regenerate the Cu(I) catalyst.

Note on Stability: The

Figure 1: Catalytic cycle for the Cu-mediated difluoromethylation of aryl iodides.

Experimental Protocol

Reagents & Materials[1][3][5][6][7][8][9]

| Reagent | Equiv.[1][6][7][8] | Role | Critical Specification |

| 1-iodo-2,4,5-trifluorobenzene | 1.0 | Substrate | Purity >98% |

| CuI (Copper(I) Iodide) | 0.2 (20 mol%) | Catalyst | 99.999% trace metals basis; Off-white powder. |

| 1,10-Phenanthroline | 0.24 (24 mol%) | Ligand | Anhydrous. |

| CsF (Cesium Fluoride) | 2.0 | Activator | MUST BE DRIED (See Note A). |

| 2.0 | Reagent | (Difluoromethyl)trimethylsilane. | |

| DMF or NMP | [0.5 M] | Solvent | Anhydrous, degassed. |

Note A (Critical): Commercial CsF is extremely hygroscopic. Water quenches the

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

-

In a glovebox or under rigorous

flow, charge a flame-dried Schlenk tube (or pressure vial) with CuI (20 mol%) and 1,10-Phenanthroline (24 mol%). -

Add anhydrous DMF (1/3 of total volume).

-

Stir at room temperature for 15-20 minutes until a homogeneous, dark-colored complex forms.

Step 2: Substrate & Reagent Addition

-

Add the dried CsF (2.0 equiv) to the reaction vessel.

-

Add 1-iodo-2,4,5-trifluorobenzene (1.0 equiv).

-

Add the remaining DMF.

-

Slowly add

(2.0 equiv) via syringe. Caution: Mild exotherm possible.

Step 3: Reaction

-

Seal the vessel tightly.

-

Heat to 80°C for 12–16 hours.

-

Optimization Tip: For electron-deficient arenes like trifluorobenzene, conversion is often faster. Monitor by GC-MS or

-NMR after 4 hours. -

Monitoring: Look for the disappearance of the Ar-I peak and the appearance of the distinctive benzylic

doublet (approx -110 to -120 ppm in

-

Step 4: Workup & Isolation

-

Cool the mixture to room temperature.

-

Dilute with diethyl ether (

) or MTBE (approx. 5x reaction volume). -

Filter through a pad of Celite to remove inorganic salts (CsI, Cu residues). Wash the pad with ether.

-

Wash the filtrate with water (3x) and brine (1x) to remove DMF.

-

Dry organic layer over

. -

Concentration Warning: The product, 1-(difluoromethyl)-2,4,5-trifluorobenzene, is moderately volatile (Est. BP ~140-150°C). Do not use high vacuum or excessive heat during rotary evaporation. Keep bath < 30°C and pressure > 100 mbar initially.

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform the following checks:

-

The "Yellow" Test: The active Cu-Phenanthroline complex should be a distinct color (often dark brown/reddish). If the solution turns pale green or blue precipitates form early, oxygen ingress has occurred. Action: Repeat inert gas purge.

-

Proton Source Check: If the major byproduct is 1,2,4,5-tetrafluorobenzene (hydrodehalogenation) or 2,4,5-trifluorobenzene (protodehalogenation), the system contains too much water (protonating the

anion or the aryl-Cu species). Action: Re-dry CsF and solvent. -

Alternative Reagent: If

yields are low, switch to the Vicic-Mikami Reagent

References

-

Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides.[1] Journal of the American Chemical Society, 134(12), 5524-5527. Link

-

Gu, Y., Leng, X., & Shen, Q. (2014). Copper-mediated difluoromethylation of electron-poor aryl iodides with TMSCF2H at room temperature. Nature Communications, 5, 5405. Link

-

Amii, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8417-8449. Link

-

Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Difluoromethyl Ethers and Sulfides. Angewandte Chemie International Edition, 50(22), 5163-5167. Link

Sources

- 1. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Photoredox Catalysis for the Synthesis of Difluoromethylated Arenes

Executive Summary

The difluoromethyl group (

Traditional methods for installing

This guide details the mechanistic rationale, reagent selection, and step-by-step protocols for implementing photoredox difluoromethylation in drug discovery workflows.

The Chemical Rationale: Why Photoredox?

The Bioisostere Advantage

The

The Mechanistic Shift

Classical radical fluoroalkylation (e.g., using peroxides and high heat) suffers from poor regioselectivity and safety risks. Photoredox catalysis utilizes visible light to generate the key difluoromethyl radical (

Key Advantages:

-

Mild Conditions: Room temperature, visible light (Blue LED).

-

Regioselectivity: Guided by the electronic properties of the heteroarene (Minisci-type selectivity).

-

Late-Stage Functionalization (LSF): Compatible with polar functional groups found in drug leads.

Mechanistic Pathways & Visualization

The synthesis primarily relies on the generation of the electrophilic

Pathway Diagram (Graphviz)

The following diagram illustrates the catalytic cycle for the direct C–H difluoromethylation of a heteroarene using an Iridium photocatalyst and a sulfinate reagent.

Figure 1: Mechanistic cycle for the photoredox-mediated generation of difluoromethyl radicals from sulfinate salts and their subsequent Minisci-type addition to heteroarenes.

Reagent Selection Guide

Choosing the right

| Reagent | Chemical Name | State | Key Features | Recommended Use |

| DFMS (Baran Reagent) | Zinc Difluoromethanesulfinate | Solid | Bench-stable, high radical flux, releases | Primary Choice. Best for innate functionalization of N-heterocycles. |

| Na-DFMS | Sodium Difluoromethanesulfinate | Solid | Cheaper, less Lewis acidic than Zn salt. | Use if substrate is sensitive to Lewis acids. |

| Difluoromethyl Sulfones | 2-PySO | Solid | Requires reductive activation (Ni/Photoredox). | Use for cross-coupling with Aryl Bromides (Dual Catalysis). |

| Gas Precursors | Gas/Liq | Difficult to handle, requires specific glassware. | Avoid unless solid reagents fail. |

Detailed Experimental Protocols

Protocol A: Direct C–H Difluoromethylation of Heteroarenes (Minisci-Type)

Application: Late-stage functionalization of pyridines, quinolines, pyrazines, and electron-deficient arenes. Mechanism: Radical substitution (Minisci reaction). Reference: Adapted from Baran et al. and photoredox variants [1, 2].

Materials:

-

Substrate: Heteroarene (0.5 mmol, 1.0 equiv)

-

Reagent: Zinc Difluoromethanesulfinate (DFMS) (1.5 – 2.0 equiv)

-

Photocatalyst:

(1 mol%) or Eosin Y (organic alternative). -

Oxidant: Ammonium Persulfate ((

) (1.5 equiv) Note: While some thermal protocols use TBHP, photoredox often uses persulfate as the terminal electron acceptor to turn over the catalyst. -

Solvent: DMSO:Water (3:1) or pure DMSO.[3]

-

Light Source: Blue LED (450 nm, ~40W Kessil lamp or similar).

Step-by-Step Procedure:

-

Setup: To a 2-dram vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), DFMS (295 mg, 1.0 mmol), Photocatalyst (5 mg, ~1 mol%), and Ammonium Persulfate (171 mg, 0.75 mmol).

-

Solvent Addition: Add DMSO (2.0 mL) and Water (0.5 mL). The water helps solubilize the sulfinate salts and inorganic byproducts.

-

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen can quench the excited state of the catalyst and scavenge radicals.

-

Reaction: Seal the vial and irradiate with Blue LEDs. Stir vigorously. A fan should be used to keep the reaction temperature near ambient (25–30 °C).

-

Monitoring: Monitor by LC-MS after 4 hours. If conversion is low (<50%), add another portion of DFMS (0.5 equiv) and continue irradiation.

-

Workup: Dilute with Ethyl Acetate (20 mL) and wash with sat.

(2 x 10 mL) to remove acidic byproducts. Wash with brine, dry over -

Purification: Flash column chromatography. Note:

products are often slightly less polar than the starting material.

Protocol B: Nickel/Photoredox Cross-Coupling (Aryl Bromides)

Application: Installing

Materials:

-

Substrate: Aryl Bromide (0.2 mmol).

-

Reagent: Difluoromethyl 2-pyridyl sulfone (1.5 equiv) or similar radical precursor.

-

Photocatalyst:

(2 mol%). -

Nickel Catalyst:

(5 mol%) + dtbbpy ligand (5 mol%). -

Base:

(2.0 equiv). -

Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:

-

Glovebox/Schlenk: In a glovebox or under strict inert atmosphere, combine Aryl Bromide , Sulfone Reagent , Photocatalyst , Ni pre-catalyst , Ligand , and Base in a vial.

-

Solvent: Add anhydrous DMF.

-

Irradiation: Seal and irradiate with Blue LEDs for 18–24 hours.

-

Workup: Dilute with ether/water. Extract aqueous layer.[4][5]

-

Note: This reaction is highly sensitive to

. Ensure rigorous degassing.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Conversion | Oxygen quenching. | Degas longer (freeze-pump-thaw is best). Ensure reaction is sealed. |

| Low Yield | Radical recombination. | Lower the light intensity (dimmer switch) to reduce instantaneous radical concentration. |

| Regioisomers | Innate electronics of substrate. | Add TFA (1.0 equiv) to protonate basic nitrogens, altering the electronics and directing the radical to the most electron-deficient position (C2 or C4 in pyridines). |

| Precipitation | Solubility limit of Zn salts. | Increase water ratio in solvent mixture (up to 1:1 DMSO:H2O). |

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[6][7] Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

-

Merchant, R. R., Edwards, J. T., Qin, T., Kruszyk, M. M., Bi, C., Che, G., ... & Baran, P. S. (2018). Modular radical cross-coupling with sulfones enables access to sp3-rich structures. Science, 360(6384), 75-80. Link

-

O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[3] Radical-based regioselective C–H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability. Journal of the American Chemical Society, 135(32), 12122-12134.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baran difluoromethylation reagent - Enamine [enamine.net]

- 7. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]

Experimental protocol for the synthesis of 1-(Difluoromethyl)-2,4,5-trifluorobenzene

Executive Summary

The difluoromethyl group (

While traditional methods utilize Diethylaminosulfur Trifluoride (DAST) or Sulfur Tetrafluoride (

Key Advantages of this Protocol

-

Safety: Eliminates the use of thermally unstable liquid fluorinating agents (DAST).

-

Selectivity: Reduced elimination side-products (vinyl fluorides) compared to Deoxo-Fluor®.[2]

-